Decyl 2-ethylhexanoate chemical properties and structure
Decyl 2-ethylhexanoate chemical properties and structure
An In-Depth Technical Guide to Decyl 2-Ethylhexanoate: Properties, Analysis, and Pharmaceutical Applications
This guide provides a comprehensive technical overview of decyl 2-ethylhexanoate, a branched-chain ester with significant applications in the cosmetic and pharmaceutical industries. Tailored for researchers, formulation scientists, and drug development professionals, this document delves into the core chemical properties, structural analysis, synthesis, and functional applications of this versatile excipient, with a particular focus on its role in transdermal drug delivery.
Core Chemical Identity and Physical Properties
Decyl 2-ethylhexanoate (CAS No: 93777-46-9) is the ester formed from the reaction of decyl alcohol and 2-ethylhexanoic acid.[1] Its branched structure imparts unique physical properties, such as low viscosity and good spreadability, making it a valuable component in topical formulations.
The fundamental structure consists of a ten-carbon alkyl chain (decyl) linked via an ester functional group to a branched eight-carbon acyl chain (2-ethylhexanoyl). This structure is critical to its function as an emollient and penetration enhancer.
Caption: 2D Chemical Structure of Decyl 2-Ethylhexanoate.
Below is a summary of its key physicochemical properties, compiled from various chemical databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₂ | [1][2] |
| Molecular Weight | 284.48 g/mol | [1][2] |
| CAS Number | 93777-46-9 | [1][2] |
| IUPAC Name | decyl 2-ethylhexanoate | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.863 g/cm³ | [2] |
| Boiling Point | 326.5 °C at 760 mmHg | [2] |
| Flash Point | 153.2 °C | [2] |
| Refractive Index | 1.441 | [2] |
| logP (XLogP3) | 7.5 | [1] |
| Solubility | Insoluble in water; Soluble in alcohol | [3] |
Synthesis and Manufacturing
Decyl 2-ethylhexanoate is typically synthesized via a classic Fischer-Speier esterification reaction. This method involves the reaction of a carboxylic acid (2-ethylhexanoic acid) with an alcohol (decanol) in the presence of an acid catalyst.[4] The causality behind this choice is the high efficiency and relatively straightforward nature of the reaction for producing esters from readily available starting materials.
Caption: General workflow for the synthesis of Decyl 2-Ethylhexanoate.
The reaction is an equilibrium process. To drive it towards the product side, water, a byproduct of the reaction, is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. The choice of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. A kinetic study on the synthesis of the related compound 2-ethylhexyl-2-ethylhexanoate confirms that the reaction follows a Ping-Pong Bi-Bi mechanism, which is characteristic of many lipase-catalyzed esterifications and provides insight into the reaction dynamics.[5]
Analytical Characterization
For quality control and research purposes, a suite of analytical techniques is employed to confirm the identity, purity, and structure of decyl 2-ethylhexanoate.
Spectroscopic Analysis (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet at approximately 4.0-4.2 ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂ -). Multiple overlapping signals in the aliphatic region (approx. 0.8-1.7 ppm) would represent the protons of the decyl and ethylhexyl chains. Distinct triplets near 0.8-0.9 ppm would correspond to the terminal methyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A peak around 175 ppm is expected for the carbonyl carbon of the ester. The carbon of the -O-C H₂- group should appear around 65 ppm. The remaining aliphatic carbons would generate a series of signals in the 10-40 ppm range.
-
IR (Infrared) Spectroscopy: A strong, characteristic absorption band is expected around 1735-1745 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester functional group. C-H stretching bands will be prominent just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 284.5 would be expected, though it may be weak. Common fragmentation patterns for esters include cleavage at the C-O bond and McLafferty rearrangement.[7][8] A prominent peak at m/z = 127 would likely correspond to the protonated 2-ethylhexanoic acid fragment.
Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a self-validating system for determining the purity of a decyl 2-ethylhexanoate sample and identifying any volatile impurities.
Objective: To separate and identify components in a sample of decyl 2-ethylhexanoate, confirming the identity of the main peak and assessing its purity.
Methodology:
-
Sample Preparation:
-
Accurately prepare a 10 µg/mL solution of the decyl 2-ethylhexanoate sample in a high-purity volatile solvent such as hexane or dichloromethane.[9]
-
Ensure the sample is fully dissolved. If any particulate matter is present, centrifuge the solution before transferring it to a 1.5 mL glass autosampler vial.[9]
-
-
Instrument Setup:
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Initiate the data acquisition. The GC will separate the components based on their volatility and interaction with the stationary phase, and the MS will fragment and detect the eluted components.
-
-
Data Interpretation:
-
Identify the peak corresponding to decyl 2-ethylhexanoate by its retention time and the mass spectrum of the peak.
-
Compare the acquired mass spectrum with a reference library or with the predicted fragmentation pattern.
-
Calculate the purity of the sample by determining the area percentage of the decyl 2-ethylhexanoate peak relative to the total area of all peaks in the chromatogram.
-
Hypothetical GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 6890 or equivalent | Standard, reliable instrumentation. |
| Column | RTX-5 (30 m x 0.25 mm ID, 0.25 µm) | Non-polar column suitable for separating esters. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good separation efficiency. |
| Inlet Temp. | 280 °C | Ensures complete volatilization of the high-boiling point ester. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min | Temperature gradient to separate potential impurities from the main analyte. |
| MS System | Agilent 5973 or equivalent | Standard mass selective detector. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible fragmentation patterns. |
| Mass Range | 40-500 amu | Covers the expected mass of the parent ion and its fragments. |
| Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
Applications in Drug Development: A Skin Penetration Enhancer
While widely used in cosmetics as an emollient, the physicochemical properties of decyl 2-ethylhexanoate make it a compelling candidate for use as a pharmaceutical excipient, particularly in topical and transdermal drug delivery systems.[12] Its primary role in this context is as a skin penetration enhancer.
Mechanism of Action
The skin's primary barrier to drug absorption is the stratum corneum, the outermost layer composed of corneocytes embedded in a highly ordered lipid matrix.[13] Chemical penetration enhancers like decyl 2-ethylhexanoate facilitate drug permeation by transiently and reversibly disrupting this lipid bilayer.[14]
The proposed mechanism involves the long, lipophilic alkyl chains of the ester inserting themselves between the organized lipid chains (ceramides, cholesterol, fatty acids) of the stratum corneum. This insertion disrupts the tight packing, increasing the fluidity of the lipid matrix.[15] This "fluidization" creates more permeable pathways, allowing drug molecules to diffuse more readily through the stratum corneum and into the viable epidermis.[13]
Caption: Mechanism of skin penetration enhancement by Decyl 2-Ethylhexanoate.
Experimental Protocol: In Vitro Skin Permeation Test (IVPT)
This protocol is designed to quantify the effect of decyl 2-ethylhexanoate on the permeation of a model drug across an excised skin membrane. It is based on established methodologies using vertical diffusion cells (Franz cells) and aligns with regulatory guidance.[16][17][18]
Objective: To compare the flux of a model active pharmaceutical ingredient (API) from a control formulation versus a formulation containing decyl 2-ethylhexanoate.
Methodology:
-
Skin Preparation:
-
Use excised human or porcine skin, as it is a well-accepted model for in vitro permeation studies.[19]
-
Carefully dermatomed to a thickness of approximately 500 µm.
-
Visually inspect skin sections for any imperfections and discard if damaged.
-
Qualify the barrier integrity of each skin section, for example, by measuring transepidermal water loss (TEWL) or electrical resistance. Only use sections that meet predefined acceptance criteria.[18]
-
-
Franz Cell Assembly:
-
Mount the qualified skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline, potentially with a co-solvent to ensure sink conditions for the API). Degas the solution prior to use.[17]
-
Maintain the temperature at 32 ± 1 °C via a circulating water bath to mimic physiological skin surface temperature.[18]
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing API and decyl 2-ethylhexanoate) and the control formulation (API only) to the surface of the skin in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw the entire volume of the receptor solution and replace it with fresh, pre-warmed receptor solution.
-
Store the collected samples at an appropriate temperature prior to analysis.
-
-
Sample Analysis and Data Interpretation:
-
Quantify the concentration of the API in each sample using a validated analytical method, such as HPLC-UV.[20]
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in µg/cm²/h).
-
Compare the flux from the test formulation to the control to determine the enhancement ratio (ER = Jss_test / Jss_control).
-
Toxicological Profile and Safe Handling
The safety of alkyl ethylhexanoates, including decyl 2-ethylhexanoate, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe in cosmetic formulations when formulated to be non-irritating.[4] While extensive data on decyl 2-ethylhexanoate is limited, related compounds show low acute oral toxicity. The primary concern is potential skin irritation at high concentrations.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol provides a method to assess the potential of decyl 2-ethylhexanoate to cause cytotoxicity in a relevant cell line, such as human keratinocytes (HaCaT cells).[21]
Objective: To determine the concentration at which decyl 2-ethylhexanoate reduces the viability of cultured human keratinocytes by 50% (IC₅₀).
Methodology:
-
Cell Culture:
-
Culture HaCaT cells in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of decyl 2-ethylhexanoate in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of decyl 2-ethylhexanoate. Include untreated and solvent-only controls.
-
Incubate the plate for a defined period (e.g., 24 or 48 hours).
-
-
MTS Assay:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.
-
Handling and Storage
Based on available safety data sheets, decyl 2-ethylhexanoate is not classified as a hazardous substance.[2] However, good laboratory practices should always be followed.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]
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